molecular formula C7H8N2O B11921544 3,6-Dimethylpyrazine-2-carbaldehyde

3,6-Dimethylpyrazine-2-carbaldehyde

Cat. No.: B11921544
M. Wt: 136.15 g/mol
InChI Key: IUAQPPJWKCPEOT-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 6th positions and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,6-dimethylpyrazine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of formylation reactions, where the pyrazine ring is treated with formylating agents such as formic acid or formamide in the presence of catalysts like phosphoric acid or acetic anhydride .

Industrial Production Methods: Industrial production of this compound often employs large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products Formed:

    Oxidation: 3,6-Dimethylpyrazine-2-carboxylic acid.

    Reduction: 3,6-Dimethylpyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3,6-dimethylpyrazine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-3-8-6(2)7(4-10)9-5/h3-4H,1-2H3

InChI Key

IUAQPPJWKCPEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C=O)C

Origin of Product

United States

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